![molecular formula C24H28N2O4 B2736675 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide CAS No. 851096-39-4](/img/structure/B2736675.png)

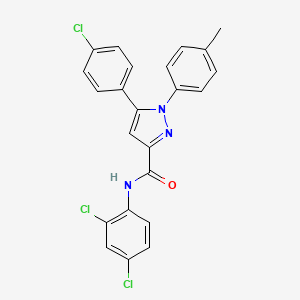

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DQ-1 and has been found to have a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Psycho- and Neurotropic Properties

The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones were explored in vivo, identifying substances with potential as psychoactive compounds due to specific effects such as sedation, anti-amnesic activity, anti-anxiety action, and antihypoxic effect. These compounds, including closely related structures to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, are of interest for further research into their psychoactive properties Podolsky, I., Shtrygol’, S., & Zubkov, V. O. (2017). Saudi Pharmaceutical Journal.

Synthesis and Large-Scale Manufacturing

A practical and large-scale synthesis method was developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This synthesis highlights the feasibility of large-scale production for compounds structurally related to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, emphasizing the potential for industrial application Bänziger, M., Cercus, J., Stampfer, W., & Sunay, U. (2000). Organic Process Research & Development.

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinoline structure with N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research demonstrates the potential for the development of new cancer treatments based on the structural framework of quinoline derivatives Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Journal of Medicinal Chemistry.

Structural Studies on Co-Crystals and Salts

A structural study on co-crystals and a salt of quinoline derivatives having an amide bond, including analysis of their formation, crystal structure, and properties, offers insight into the chemical behavior and application potential of compounds like N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide in forming stable crystal structures for pharmaceutical development Karmakar, A., Kalita, D., & Baruah, J. (2009). Journal of Molecular Structure.

Propriétés

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-5-29-21-8-7-17(14-22(21)30-6-2)23(27)25-10-9-18-13-19-11-15(3)16(4)12-20(19)26-24(18)28/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMGNQOSUZCPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736592.png)

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)